molecular formula C47H53N8O6P B12379274 N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Cat. No.: B12379274
M. Wt: 856.9 g/mol
InChI Key: APHRFQSEDLNNCJ-VUNVOEFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves multiple steps, starting from the appropriate nucleosideThe final step involves the addition of the phosphoramidite group .

Industrial Production Methods

Industrial production of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and various solvents such as acetonitrile and dichloromethane .

Major Products Formed

The major products formed from these reactions are modified oligonucleotides, which are essential for various applications in molecular biology and genetic research .

Scientific Research Applications

N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s unique structure allows for efficient coupling and high fidelity in the formation of phosphorodiamidate linkages. These linkages enhance the stability and binding affinity of the resulting oligonucleotides, making them suitable for various applications .

Properties

Molecular Formula

C47H53N8O6P

Molecular Weight

856.9 g/mol

IUPAC Name

N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H53N8O6P/c1-33(2)55(34(3)4)62(59-27-13-26-48)60-30-41-28-53(29-42(61-41)54-32-51-43-44(49-31-50-45(43)54)52-46(56)35-14-9-7-10-15-35)47(36-16-11-8-12-17-36,37-18-22-39(57-5)23-19-37)38-20-24-40(58-6)25-21-38/h7-12,14-25,31-34,41-42H,13,27-30H2,1-6H3,(H,49,50,52,56)/t41-,42+,62?/m0/s1

InChI Key

APHRFQSEDLNNCJ-VUNVOEFOSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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